molecular formula C21H15BrN2O2 B12910124 2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole CAS No. 923029-44-1

2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Cat. No.: B12910124
CAS No.: 923029-44-1
M. Wt: 407.3 g/mol
InChI Key: XJURTDJTCCWVKU-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural features, which include a benzyloxy group and a bromophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the oxadiazole ring under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization often requires acidic or basic conditions and elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzyloxy group.

    Cyclization Reactions: Products include more complex heterocyclic compounds.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and bromophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
  • 2-(4-Hydroxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
  • 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of both benzyloxy and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in the oxadiazole ring makes it a versatile compound for various applications.

Properties

CAS No.

923029-44-1

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H15BrN2O2/c22-18-10-6-16(7-11-18)20-23-24-21(26-20)17-8-12-19(13-9-17)25-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

XJURTDJTCCWVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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